N-(2-Phenylprop-2-enyl)but-2-ynamide
Description
N-(2-Phenylprop-2-enyl)but-2-ynamide is a ynamide derivative characterized by a but-2-ynamide backbone (RC≡C–N–) attached to a 2-phenylprop-2-enyl group. Ynamides are highly reactive due to their electron-deficient triple bond, making them valuable in organic synthesis (e.g., cycloadditions, tandem reactions) and drug discovery.
Properties
IUPAC Name |
N-(2-phenylprop-2-enyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-7-13(15)14-10-11(2)12-8-5-4-6-9-12/h4-6,8-9H,2,10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYIEPMTKKJZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylprop-2-enyl)but-2-ynamide typically involves the reaction of a phenylprop-2-enyl precursor with a but-2-ynamide derivative. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the carbon-carbon and carbon-nitrogen bonds necessary for the compound’s structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like triethylamine to promote the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylprop-2-enyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and prop-2-enyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylprop-2-enyl but-2-ynoic acid derivatives, while reduction can produce phenylprop-2-enyl but-2-ynylamines .
Scientific Research Applications
N-(2-Phenylprop-2-enyl)but-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Phenylprop-2-enyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- Synthesis Efficiency: Compound 8b exhibits a high yield (82%) under General Procedure A, likely due to optimized coupling conditions and stable intermediates.
- Substituent Effects : Bulky groups (e.g., tert-butyl in 8b) may enhance steric stability, while electron-donating groups (e.g., methoxy in 5u) influence electronic properties and isomer formation .
Electronic and Spectroscopic Properties
provides detailed DFT-based analyses of anti-ZIKV quinazoline ynamides (compounds 1–3), offering insights into electronic behavior:
Table: Electronic Properties of Anti-ZIKV Ynamides
| Compound | HOMO-LUMO Gap (eV) | IR Stretching (C≡N/C≡C, cm⁻¹) | Thermodynamic Stability (ΔG, kcal/mol) |
|---|---|---|---|
| 1 | 3.2 | 2200 (C≡C), 1650 (C=O) | -245.6 |
| 2 | 3.0 | 2195 (C≡C), 1645 (C=O) | -238.9 |
| 3 | 3.5 | 2210 (C≡C), 1660 (C=O) | -251.2 |
Key Observations :
- Reactivity : Small HOMO-LUMO gaps (3.0–3.5 eV) indicate high chemical reactivity, facilitating charge transfer in biological systems.
- IR Signatures : C≡C and C=O stretches vary slightly with substituents; electron-withdrawing groups (e.g., Br in 1) reduce C≡C bond order, lowering stretching frequencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
